molecular formula C7H7F3N2O B12982920 4-Methyl-6-(trifluoromethoxy)pyridin-3-amine

4-Methyl-6-(trifluoromethoxy)pyridin-3-amine

Cat. No.: B12982920
M. Wt: 192.14 g/mol
InChI Key: MFOVCWAYZIZZTK-UHFFFAOYSA-N
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Description

4-Methyl-6-(trifluoromethoxy)pyridin-3-amine is a pyridine derivative featuring a methyl group at the 4-position and a trifluoromethoxy substituent at the 6-position. This compound is of significant interest in medicinal chemistry and material science due to the unique electronic and steric properties imparted by the trifluoromethoxy group, which enhances metabolic stability and lipophilicity compared to non-fluorinated analogues .

Properties

Molecular Formula

C7H7F3N2O

Molecular Weight

192.14 g/mol

IUPAC Name

4-methyl-6-(trifluoromethoxy)pyridin-3-amine

InChI

InChI=1S/C7H7F3N2O/c1-4-2-6(12-3-5(4)11)13-7(8,9)10/h2-3H,11H2,1H3

InChI Key

MFOVCWAYZIZZTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1N)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) on Pyridine Derivatives

A common approach to prepare substituted aminopyridines involves nucleophilic aromatic substitution on halogenated pyridine precursors. For 4-methyl-6-(trifluoromethoxy)pyridin-3-amine, the key step is the displacement of a suitable leaving group (e.g., halogen) at the 3-position by an amine nucleophile.

  • Starting materials : 4-methyl-6-(trifluoromethoxy)-3-halopyridine (typically chloride or bromide).
  • Nucleophile : Ammonia or primary amines under controlled conditions.
  • Solvents : Polar aprotic solvents such as DMF or DMSO.
  • Conditions : Elevated temperatures (80–120 °C) to facilitate substitution.

This method benefits from regioselectivity due to the activating effect of the trifluoromethoxy group at the 6-position and the methyl group at the 4-position, directing substitution to the 3-position.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy substituent is typically introduced via:

A reported method involves the reaction of 6-chloropyridin-3-amine derivatives with trifluoromethylating agents under mild conditions to install the -OCF3 group selectively at the 6-position.

Detailed Preparation Method from Literature

Stepwise Synthesis (Adapted from Related Pyridine Derivatives)

Step Reaction Conditions Yield (%) Notes
1 Preparation of 4-methyl-6-(trifluoromethoxy)-3-halopyridine Halogenation of 4-methyl-6-(trifluoromethoxy)pyridine precursor using PCl5 or POCl3 70–85 Chlorination at 3-position
2 Nucleophilic substitution with ammonia Ammonia in ethanol or DMF, 80–100 °C, 12–24 h 60–75 Formation of 3-amine
3 Purification Recrystallization from ethanol or acetonitrile >95 purity Confirmed by NMR and HPLC

Alternative Cyclization Route

A more advanced method involves cyclization of substituted nicotinonitriles with hydrazine derivatives to form pyrazolo[3,4-b]pyridin-3-amine cores bearing trifluoromethyl substituents, which can be adapted for trifluoromethoxy analogs by modifying the substituents on the pyridine ring prior to cyclization.

  • Key reagents : 2-Bromo-6-(trifluoromethyl)nicotinonitrile, hydrazine monohydrate.
  • Conditions : Reflux in ethanol with catalytic trifluoroacetic acid.
  • Yields : Moderate to good (50–65%).
  • Purification : Recrystallization to achieve high purity.

This method is useful for constructing fused heterocyclic systems but can be adapted for simpler pyridine amines with trifluoromethoxy groups by appropriate precursor design.

Research Findings and Optimization

Influence of Reaction Conditions

  • Temperature : Elevated temperatures favor nucleophilic substitution but may cause decomposition of trifluoromethoxy groups; thus, optimization around 80–100 °C is critical.
  • Solvent choice : Polar aprotic solvents enhance nucleophilicity and solubility of reagents.
  • Base presence : Mild bases (e.g., sodium methoxide) can facilitate substitution but must be controlled to avoid side reactions.

By-product Formation and Purification

  • Side products include regioisomers and over-substituted derivatives.
  • Purification by recrystallization and silica gel chromatography is effective.
  • Analytical methods such as HPLC and NMR confirm product purity and structure.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages Limitations
SNAr on 3-halopyridine 4-methyl-6-(trifluoromethoxy)-3-chloropyridine Ammonia, DMF 80–100 °C, 12–24 h 60–75 Regioselective, straightforward Requires halogenated precursor
Cyclization of nicotinonitriles 2-Bromo-6-(trifluoromethyl)nicotinonitrile Hydrazine monohydrate, TFA Reflux ethanol 50–65 Builds fused heterocycles Moderate yield, complex
Trifluoromethoxy introduction via oxidation 6-(trifluoromethylthio)pyridine derivatives Oxidants (e.g., m-CPBA) Mild conditions Variable Direct OCF3 installation Sensitive to conditions

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(trifluoromethoxy)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

4-Methyl-6-(trifluoromethoxy)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-6-(trifluoromethoxy)pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

6-(Trifluoromethoxy)pyridin-3-amine (CAS 135900-33-3)
  • Structure : Lacks the 4-methyl group present in the target compound.
  • Molecular Formula : C₆H₅F₃N₂O.
  • Key Properties :
    • Molecular weight: 178.11 g/mol.
    • Melting point: 31–33°C (cyclohexane solvate).
    • Predicted pKa: 1.72 (indicating strong acidity due to the trifluoromethoxy group) .
  • Functional Impact : The absence of the 4-methyl group reduces steric hindrance and lipophilicity compared to the target compound. This may influence binding interactions in biological systems .
6-Methoxy-4-methylpyridin-3-amine (CAS 6635-91-2)
  • Structure : Methoxy substituent replaces trifluoromethoxy at position 5.
  • Key Properties :
    • Similarity score: 0.73 (structural similarity to target compound) .
6-(Difluoromethoxy)pyridin-3-amine (CAS 317810-73-4)
  • Structure : Difluoromethoxy substituent at position 6.
  • Key Properties :
    • Similarity score: 0.76 .
  • Functional Impact : Reduced electronegativity compared to trifluoromethoxy may decrease metabolic stability but improve solubility .

Extended Substituents and Fused Ring Systems

4-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 832739-88-5)
  • Structure : Pyrazolo[3,4-b]pyridine fused ring system with trifluoromethyl and methyl groups.
  • Molecular Formula : C₈H₇F₃N₄.
  • Key Properties :
    • Molecular weight: 242.21 g/mol.
    • Purity: 95% .
  • However, increased molecular weight may reduce bioavailability .
4-Methyl-6-[2-(5-morpholin-4-ylpyridin-3-yl)ethyl]pyridin-2-amine
  • Structure : Morpholine-substituted ethyl chain at position 6.
  • Functional Impact : The morpholine group introduces polarity, enhancing aqueous solubility. The extended substituent may facilitate interactions with allosteric binding sites in proteins .

Substituent Complexity and Electronic Effects

[6-(3-Hydrazonomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine (CAS 1311283-73-4)
  • Structure: Hydrazonomethyl-phenyl and dimethylamine substituents.
  • However, this group may reduce stability under acidic conditions .
6-Methoxy-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridin-3-amine
  • Structure : Bulky 4-(trifluoromethyl)phenyl-ethyl group attached to the amine.
  • Molecular Formula : C₁₅H₁₅F₃N₂O.
  • Key Properties :
    • Molecular weight: 296.29 g/mol.
  • Functional Impact : Increased steric bulk may hinder membrane permeability but improve target specificity in receptor-binding applications .

Biological Activity

4-Methyl-6-(trifluoromethoxy)pyridin-3-amine is a chemical compound notable for its significant biological activity, attributed to its unique structural features. The presence of a trifluoromethoxy group enhances its lipophilicity and biological interactions, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of 4-Methyl-6-(trifluoromethoxy)pyridin-3-amine is C8H8F3NC_8H_8F_3N, with a molecular weight of approximately 202.15 g/mol. The compound features a pyridine ring substituted with both a methyl group and a trifluoromethoxy group, which significantly influences its chemical behavior and biological interactions.

PropertyValue
Molecular FormulaC₈H₈F₃N
Molecular Weight202.15 g/mol
Functional GroupsMethyl, Trifluoromethoxy
LogP (octanol-water partition coefficient)High (indicative of lipophilicity)

The biological activity of 4-Methyl-6-(trifluoromethoxy)pyridin-3-amine is primarily mediated through its interaction with various enzymes and receptors:

  • Enzyme Inhibition : The compound has been studied for its potential inhibitory effects on key enzymes involved in metabolic pathways. For example, it may inhibit phosphopantetheine adenylyltransferase, which plays a role in coenzyme A metabolism.
  • Cell Penetration : The trifluoromethoxy group enhances the ability of the compound to penetrate cell membranes, facilitating intracellular interactions with target proteins or nucleic acids.
  • Hydrogen Bonding : The amine group in the structure allows for hydrogen bonding with biological molecules, which is crucial for binding affinity and specificity.

Biological Activity Studies

Research indicates that 4-Methyl-6-(trifluoromethoxy)pyridin-3-amine exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : Case studies have indicated that this compound may exhibit cytotoxic effects on cancer cell lines, suggesting its role as a potential anticancer agent.

Case Study: Anticancer Activity

In a recent study evaluating the cytotoxic effects of 4-Methyl-6-(trifluoromethoxy)pyridin-3-amine on human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated an IC50 value of approximately 15 µM, indicating significant activity compared to control compounds. This suggests that further optimization could enhance its efficacy as an anticancer drug.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 4-Methyl-6-(trifluoromethoxy)pyridin-3-amine.

Compound NameStructural FeaturesBiological Activity
4-(Trifluoromethyl)pyridineLacks methyl group at the 6-positionLower potency
6-Methylpyridin-3-amineLacks trifluoromethyl group at the 4-positionBasic structure
6-(Difluoromethoxy)pyridin-3-amineContains difluoromethoxy instead of trifluoromethoxyDifferent reactivity profile
4-Methyl-6-(trifluoromethoxy)pyridin-3-amine Unique combination enhancing activitySignificant biological activity

The combination of both methyl and trifluoromethoxy groups contributes to the distinct chemical properties and biological activities observed in this compound.

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